1-(2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidin-5-yl)ethanone
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Overview
Description
The compound US9073931, E1 is a liver X receptor modulator. Liver X receptors are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis . This compound is part of a class of molecules known for their potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US9073931, E1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the benzoimidazole ring system through a series of cyclization reactions.
Functional group modifications: Introduction of isopropyl and methylsulfonyl groups to the benzoimidazole core.
Industrial Production Methods
Industrial production of US9073931, E1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactions: Large-scale reactors are used to carry out the cyclization and functionalization steps.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
US9073931, E1: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation products: Sulfoxides and sulfones.
Reduction products: Sulfides.
Substitution products: Various substituted benzoimidazole derivatives.
Scientific Research Applications
US9073931, E1: has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study liver X receptor modulation and its effects on lipid metabolism.
Biology: Investigated for its role in regulating gene expression related to cholesterol homeostasis and inflammation.
Medicine: Potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and inflammatory conditions.
Industry: Used in the development of new drugs targeting liver X receptors.
Mechanism of Action
US9073931, E1: exerts its effects by binding to liver X receptors, which are nuclear receptors that regulate gene expression. Upon binding, the compound activates the receptor, leading to the transcription of target genes involved in lipid metabolism, cholesterol homeostasis, and inflammation . The molecular targets include genes encoding for proteins such as ATP-binding cassette transporters and apolipoproteins .
Comparison with Similar Compounds
US9073931, E1: is unique among liver X receptor modulators due to its specific structural features and binding affinity. Similar compounds include:
Piperazine derivatives: These also act as liver X receptor modulators but have different structural characteristics.
Sterol intermediates: These compounds are involved in the cholesterol biosynthetic pathway and modulate liver X receptors differently.
Properties
Molecular Formula |
C21H22F3N5O3S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
1-[2-(7-methylsulfonyl-1-propan-2-yl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)-4-(trifluoromethyl)pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C21H22F3N5O3S/c1-11(2)17-19-26-15-6-5-13(33(4,31)32)9-16(15)28(19)7-8-29(17)20-25-10-14(12(3)30)18(27-20)21(22,23)24/h5-6,9-11,17H,7-8H2,1-4H3 |
InChI Key |
UVRFHLLVIGMMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=NC3=C(N2CCN1C4=NC=C(C(=N4)C(F)(F)F)C(=O)C)C=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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